Acifran
Acifran
Acifran is an agonist of niacin receptors capable of mimicking niacin's ability to increase high-density lipoprotein (HDL). Acifran produces these effects at lower doses and without the skin flushing side-effects associated with niacin treatment.
Brand Name:
Vulcanchem
CAS No.:
72420-38-3
VCID:
VC0517072
InChI:
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
SMILES:
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Molecular Formula:
C12H10O4
Molecular Weight:
218.20 g/mol
Acifran
CAS No.: 72420-38-3
Cat. No.: VC0517072
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Acifran is an agonist of niacin receptors capable of mimicking niacin's ability to increase high-density lipoprotein (HDL). Acifran produces these effects at lower doses and without the skin flushing side-effects associated with niacin treatment. |
|---|---|
| CAS No. | 72420-38-3 |
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | DFDGRKNOFOJBAJ-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 |
| Appearance | Solid powder |
| Melting Point | 176.0 °C |
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